



Application Notes and Protocols: Cell Permeability Assays for CRBN-Based PROTACs

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Compound of Interest		
Compound Name:	E3 ligase Ligand 51	
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Introduction

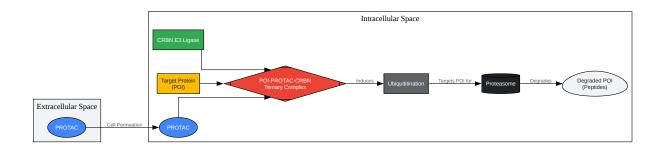
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] These bifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] CRBN (Cereblon) is a widely utilized E3 ligase in PROTAC design.[3][4] A critical attribute for the efficacy of a PROTAC is its ability to permeate the cell membrane to engage its intracellular targets.[1][5] Due to their larger size and complex physicochemical properties, assessing the cell permeability of PROTACs is a crucial step in their development.[1][6]

These application notes provide an overview and detailed protocols for key assays used to evaluate the cell permeability of CRBN-based PROTACs.

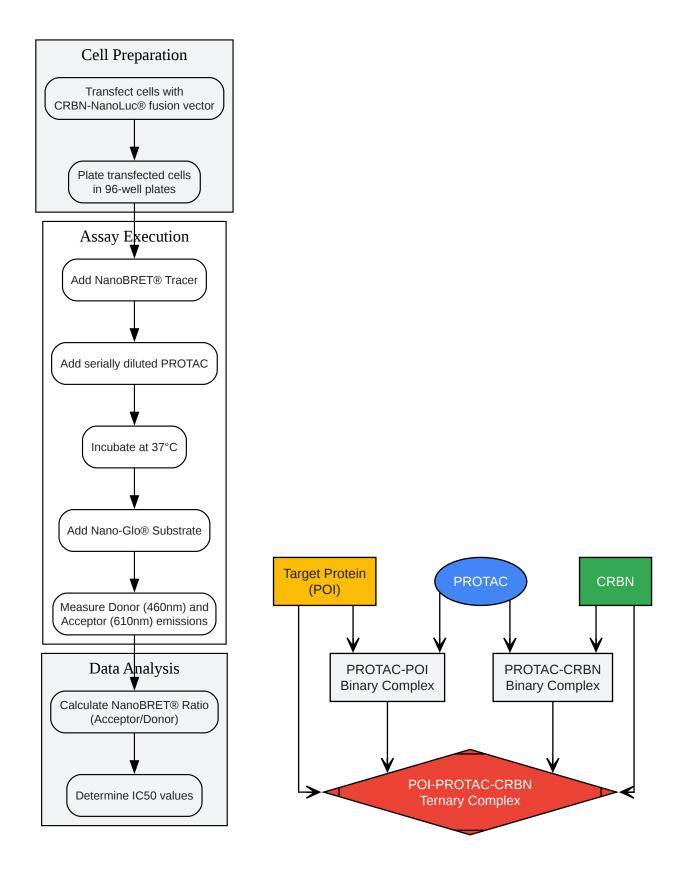
PROTAC Mechanism of Action: A Cellular Journey

Successful PROTAC-mediated protein degradation is a multi-step process that begins with the PROTAC crossing the cell membrane.[2][5] Once inside the cell, the PROTAC must simultaneously bind to both the target protein and the CRBN E3 ligase, forming a ternary complex.[7][8] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[9][10] The PROTAC is then released to catalyze further degradation cycles.[9]









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